molecular formula C11H19F2NO4 B13072918 cis-tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

cis-tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13072918
M. Wt: 267.27 g/mol
InChI Key: VPLQVCYHEZXTMT-JGVFFNPUSA-N
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Description

(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The tert-butyl, difluoro, hydroxy, and hydroxymethyl groups are introduced through various substitution and addition reactions.

    Final Coupling: The final step involves coupling the piperidine derivative with a carboxylate group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The difluoro groups can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes.

Scientific Research Applications

(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in organic synthesis.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl groups can participate in hydrogen bonding. The piperidine ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the (4R,5S) stereochemistry.

    tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine: Lacks the carboxylate group.

    tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the tert-butyl group.

Uniqueness

The unique combination of functional groups and stereochemistry in (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate distinguishes it from similar compounds

Properties

Molecular Formula

C11H19F2NO4

Molecular Weight

267.27 g/mol

IUPAC Name

tert-butyl (4R,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

VPLQVCYHEZXTMT-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C(C1)(F)F)O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO

Origin of Product

United States

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